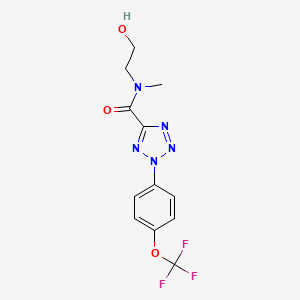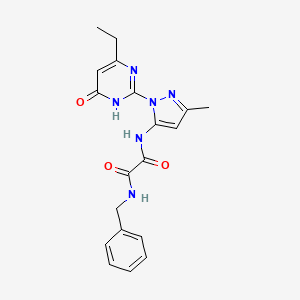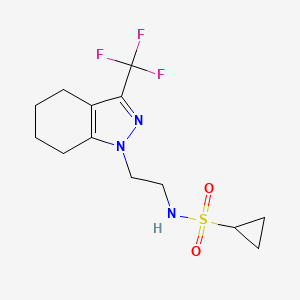![molecular formula C23H28N10O4S B2828529 Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate CAS No. 673496-53-2](/img/no-structure.png)
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N10O4S and its molecular weight is 540.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
One aspect of the scientific research on similar compounds includes the development of novel synthetic pathways. For instance, studies on the microwave-assisted synthesis of hybrid molecules featuring piperazine derivatives have explored their antimicrobial, antilipase, and antiurease activities. These methods highlight the versatility of piperazine-based compounds in generating bioactive molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, the sequential three-component synthesis of bis[purinyl]piperazines via a domino process underscores the efficiency of creating complex structures that could include derivatives of the compound (Fang, Fang, & Cheng, 2012).
Biological Evaluation and Potential Therapeutic Uses
The research applications extend beyond synthesis to the evaluation of biological activities and the exploration of therapeutic potentials. Notably, the compound dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester, a novel drug candidate designed for neuroprotective therapy against Alzheimer's disease, showcases the multifaceted biological activities of related compounds. This research demonstrates the compound's inhibition of acetylcholinesterase activity, antioxidant properties, and neuroprotection against toxicity, suggesting a promising avenue for the treatment of neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate involves the condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine, followed by reduction of the nitro group and subsequent coupling with ethyl 4-(piperazin-1-yl)benzoate.", "Starting Materials": [ "2-(1-phenyltetrazol-5-yl)ethanethiol", "7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine", "ethyl 4-(piperazin-1-yl)benzoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-(1-phenyltetrazol-5-yl)ethanethiol with 7-bromo-1,3-dimethyl-8-nitro-2,6-dioxopurine in ethanol using sodium hydroxide as a catalyst to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 2: Reduction of the nitro group in 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol using sodium borohydride in ethanol to form 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol.", "Step 3: Coupling of 4-[1,3-dimethyl-2,6-dioxo-7-(2-(1-phenyltetrazol-5-yl)ethyl)purin-8-yl]thioethanol with ethyl 4-(piperazin-1-yl)benzoate in ethanol using hydrochloric acid as a catalyst to form Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate." ] } | |
Número CAS |
673496-53-2 |
Fórmula molecular |
C23H28N10O4S |
Peso molecular |
540.6 |
Nombre IUPAC |
ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N10O4S/c1-4-37-23(36)31-12-10-30(11-13-31)20-24-18-17(19(34)29(3)22(35)28(18)2)32(20)14-15-38-21-25-26-27-33(21)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
Clave InChI |
GLBRNZJJNZRYAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)
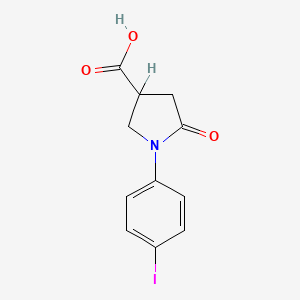
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)

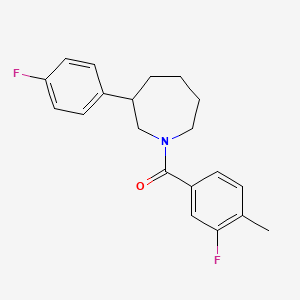
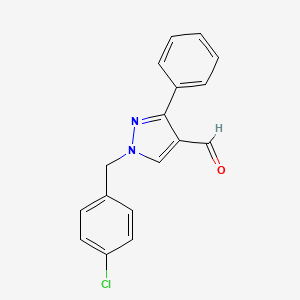

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
